Amino-PEG3-CH2CO2-t-butyl ester

Catalog No.
S518584
CAS No.
189808-70-6
M.F
C12H25NO5
M. Wt
263.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG3-CH2CO2-t-butyl ester

CAS Number

189808-70-6

Product Name

Amino-PEG3-CH2CO2-t-butyl ester

IUPAC Name

tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate

Molecular Formula

C12H25NO5

Molecular Weight

263.33

InChI

InChI=1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3

InChI Key

OTTHWLFOQWLZKB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)COCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Amino-PEG3-CH2CO2-t-butyl ester

Description

The exact mass of the compound Amino-PEG3-CH2CO2-t-butyl ester is 263.1733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG3-CH2CO2-t-butyl ester, also known as Amino-PEG3-acid tert-Butyl Ester or 12-Amino-4,7,10-trioxadodecan酸 tert-Butyl, is a molecule of interest in scientific research, particularly in the field of drug delivery []. Its structure combines several functional groups that offer unique properties for this application.

  • Polyethylene Glycol (PEG) Spacer

    The molecule contains a short PEG chain (3 units long) represented by "PEG3" in its name. PEG is a hydrophilic (water-loving) polymer known for its biocompatibility and ability to reduce the interaction of drugs with biological systems. This can improve the circulation time of a drug in the body.

  • Amino Group (NH2)

    The presence of an amino group allows for conjugation (linking) of Amino-PEG3-CH2CO2-t-butyl ester to other molecules, such as drugs or targeting moieties. This conjugation can enhance the drug's solubility, stability, and targeting ability.

  • t-Butyl Ester Protected Carboxylic Acid

    The molecule has a carboxylic acid group (COOH) protected by a t-butyl ester group (CH2CO2-t-butyl). This protecting group makes the carboxylic acid less reactive, allowing for selective conjugation via the amino group first. The t-butyl ester can be later cleaved under acidic conditions to reveal the reactive carboxylic acid for further conjugation.

Amino-PEG3-CH2CO2-t-butyl ester is a specialized compound derived from polyethylene glycol, characterized by the presence of an amino group and a t-butyl protected carboxyl group. Its molecular formula is C12H25NO5C_{12}H_{25}NO_{5} with a molecular weight of approximately 263.33 g/mol . The incorporation of a polyethylene glycol spacer enhances its solubility in aqueous environments, making it particularly useful in various scientific and industrial applications. This compound is often utilized for its ability to modify biomolecules, thereby improving their stability and solubility .

Amino-PEG3-CH2CO2-t-butyl ester itself is not directly involved in biological processes. However, it serves as a linker molecule in drug delivery systems [, , ]. The PEG spacer enhances the solubility of the drug conjugate in water, improving its circulation in the body [, , ]. The reactive groups on either end allow the linker to be attached to a drug molecule on one side and a targeting moiety (e.g., an antibody) on the other side, creating a targeted drug delivery system [, , ].

Involving Amino-PEG3-CH2CO2-t-butyl ester include:

  • PEGylation: The process where the polyethylene glycol chain is functionalized with an amino group, allowing for increased solubility and bioavailability.
  • Protection and Deprotection: The t-butyl ester protects the carboxyl group from unwanted reactions, which can later be removed to yield the free carboxylic acid for further chemical modifications.
  • Covalent Bond Formation: The amino group can react with various functional groups such as carboxylic acids and carbonyl compounds, facilitating conjugation with other biomolecules or drugs .

Amino-PEG3-CH2CO2-t-butyl ester exhibits significant biological activity primarily due to its ability to enhance the solubility and stability of therapeutic agents. Its applications in drug delivery systems improve the bioavailability of drugs, allowing for more effective therapeutic outcomes. Additionally, its reactivity with biomolecules enables the modification of proteins and peptides, which can be crucial in developing targeted therapies .

The synthesis of Amino-PEG3-CH2CO2-t-butyl ester typically involves several key steps:

  • Functionalization: The PEG chain is first functionalized to introduce an amino group.
  • Protection: The carboxylic acid group is then protected using a t-butyl ester to prevent premature reactions.
  • Purification: After synthesis, the compound is purified through techniques such as chromatography to ensure high yield and purity .

In industrial settings, these reactions are carried out under controlled conditions to optimize yield and minimize by-products.

Amino-PEG3-CH2CO2-t-butyl ester finds extensive applications across various fields:

  • Pharmaceuticals: Used in drug delivery systems to enhance the solubility and efficacy of therapeutic agents.
  • Biotechnology: Employed in the modification of proteins and peptides for research purposes.
  • Material Science: Utilized in developing new materials with improved properties due to its ability to act as a linker in polymer synthesis .

Research on interaction studies involving Amino-PEG3-CH2CO2-t-butyl ester has highlighted its capability to form stable conjugates with various biomolecules. The amino group facilitates covalent bonding with other functional groups, enabling the design of customized therapeutics. Studies have shown that modifying drugs with this compound can significantly enhance their pharmacokinetic profiles, leading to improved therapeutic efficacy .

Amino-PEG3-CH2CO2-t-butyl ester shares structural similarities with several other compounds, but its unique features set it apart:

Compound NameStructure CharacteristicsUnique Features
Amino-PEG3-t-butyl esterSimilar structure; lacks CH2 spacerNo additional spacer limits flexibility
Amino-PEG4-t-butyl esterContains an extra PEG unitLonger spacer may affect solubility differently
Amino-PEG36-t-butyl esterSignificantly longer PEG chainGreater solubility but may reduce reactivity

Amino-PEG3-CH2CO2-t-butyl ester stands out due to its specific chain length and the presence of a CH2 spacer, which optimizes both solubility and reactivity for various applications in research and industry .

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

263.1733

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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